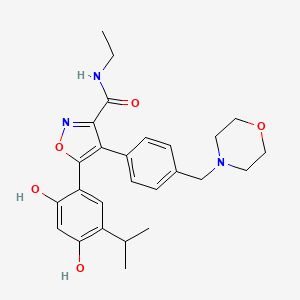
Luminespib
Overview
Description
Luminespib, also known as NVP-AUY922, is an experimental drug candidate for the treatment of cancer . It is an inhibitor of heat shock protein 90 (Hsp90), a chaperone protein that plays a role in the modification of a variety of proteins implicated in oncogenesis . Luminespib has shown promising activity in preclinical testing against several different tumor types .
Synthesis Analysis
Luminespib has been used in the development of nanoformulations for cancer therapy. In one study, bovine serum albumin (BSA) nanoparticles were used as carriers for Luminespib . The results suggest that Luminespib interacts by non-covalent reversible interactions with BSA to form drug-loaded BSA nanoparticles .Molecular Structure Analysis
Luminespib is a resorcinylic isoxazole amide . Its molecular formula is C26H31N3O5 and it has a molecular weight of 465.54 .Chemical Reactions Analysis
Luminespib is a potent HSP90 inhibitor with IC50s of 7.8 and 21 nM for HSP90α and HSP90β, respectively .Physical And Chemical Properties Analysis
Luminespib is a colorless solid . Its molecular formula is C26H31N3O5 and it has a molecular weight of 465.54 .Scientific Research Applications
Cancer Therapy
Luminespib, also known as NVP-AUY922, is a new generation Heat Shock Protein 90 (Hsp90) inhibitor . It has been extensively explored for its anticancer potential in advanced clinical trials . Luminespib has been used in nanoformulations for cancer therapy . For instance, bovine serum albumin (BSA) nanoparticles (NPs) have been used as carriers for anticancer drugs like Luminespib . These nanoformulations have shown therapeutic efficacy against cancers .
Drug Delivery
Luminespib has been used in the development of drug delivery systems. Specifically, aqueous dispensable BSA NPs have been developed for the controlled delivery of Luminespib . The Luminespib-loaded BSA NPs were characterized by various techniques such as SEM, TEM, FTIR, XPS, UV-visible spectroscopy, and fluorescence spectroscopy .
Treatment of Pancreatic and Breast Cancer
In vitro evaluations suggest that Luminespib-based aqueous nanoformulations can be used in both pancreatic (MIA PaCa-2) and breast (MCF-7) cancer therapy .
Heat-Activated Nanomedicine
Luminespib has been used in the development of heat-activated nanomedicine formulations . These formulations improve the anticancer potential of Luminespib . Specifically, thermosensitive liposomes have been proposed as a drug delivery strategy capable of delivering high concentrations of Luminespib to the tumor in combination with other chemotherapeutic molecules .
Combination Therapy
Luminespib exhibits synergistic activity in lung cancer when combined with standard of care drugs such as cisplatin and vinorelbine . This combination therapy has shown promise in the treatment of non-small cell lung cancer cells .
Kinase Polypharmacology
Luminespib displays unique off-target kinase pharmacology compared with other HSP90 inhibitors . This unique property evolved during the optimization process to discover Luminespib .
Mechanism of Action
Target of Action
Luminespib, also known as NVP-AUY922, is an inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a chaperone protein that plays a crucial role in the modification of a variety of proteins that have been implicated in oncogenesis .
Mode of Action
Luminespib is a potent, ATP-competitive inhibitor of Hsp90 . It interacts with Hsp90 and inhibits its function, leading to the degradation of Hsp90 chaperones and their client proteins . This interaction results in changes at the molecular level, disrupting the normal functioning of cancer cells .
Biochemical Pathways
The inhibition of Hsp90 by Luminespib affects several biochemical pathways. Hsp90 is responsible for the folding, stabilization, and activation of hundreds of client proteins involved in cell cycle control, signal transduction, and DNA damage repair pathways . By inhibiting Hsp90, Luminespib disrupts these pathways, thereby exerting its anticancer effects .
Pharmacokinetics
The pharmacokinetic properties of Luminespib have been studied in clinical trials. Luminespib is administered intravenously on a weekly basis . The mean maximum concentration (Cmax) of Luminespib with pemetrexed at the maximum tolerated dose was 122 ng/mL. The area under the curve from zero to infinity (AUC0-inf) for Luminespib was 166.4, 679.6, and 2083.2 ng x h/mL for each cohort, respectively .
Result of Action
The molecular and cellular effects of Luminespib’s action are primarily related to its anticancer activity. Luminespib has demonstrated potent preclinical activity against numerous cancers . It has shown promising activity in preclinical testing against several different tumor types . Its clinical translation has been impeded by dose-limiting toxicities .
Action Environment
The action, efficacy, and stability of Luminespib can be influenced by environmental factors. For instance, heat-activated nanomedicine formulations have been proposed to improve the anticancer potential of Luminespib . These formulations aim to enhance tumor delivery efficiency and limit off-target side effects . This suggests that the therapeutic efficacy of Luminespib can be enhanced under certain environmental conditions, such as elevated temperatures.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAZATDQFDPQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336117 | |
| Record name | Luminespib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
747412-49-3 | |
| Record name | AUY 922 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=747412-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luminespib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747412493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luminespib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUMINESPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6V1DAR5EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

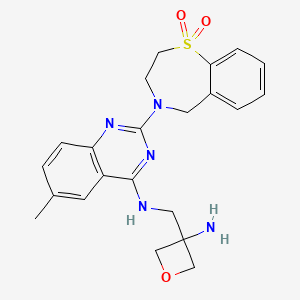



![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B611953.png)
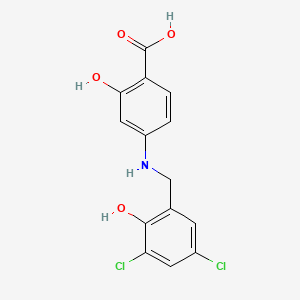
![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B611956.png)

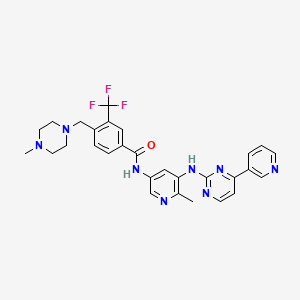


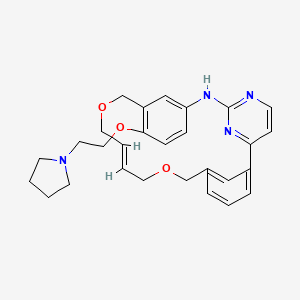
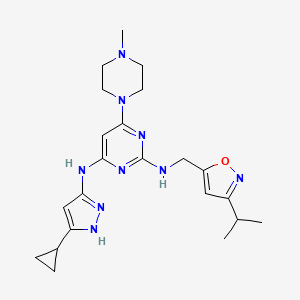
![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)